molecular formula C13H11NO2S B2491481 2-Phenyl-2-pyridin-4-ylsulfanylacetic acid CAS No. 1506363-64-9

2-Phenyl-2-pyridin-4-ylsulfanylacetic acid

Cat. No.: B2491481
CAS No.: 1506363-64-9
M. Wt: 245.3
InChI Key: YGUZSAIUUARYTB-UHFFFAOYSA-N
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Description

2-Phenyl-2-pyridin-4-ylsulfanylacetic acid is an organic compound that features a phenyl group, a pyridinyl group, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-pyridin-4-ylsulfanylacetic acid typically involves the reaction of 2-phenylacetic acid with 4-pyridinethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridinyl group, converting it to a piperidine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated phenyl or pyridinyl derivatives.

Scientific Research Applications

2-Phenyl-2-pyridin-4-ylsulfanylacetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-pyridin-4-ylsulfanylacetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The phenyl and pyridinyl groups can engage in π-π interactions or hydrogen bonding with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

    2-Phenylacetic acid: Lacks the pyridinyl and sulfanyl groups, making it less versatile in terms of chemical reactivity.

    4-Pyridinethiol: Contains the pyridinyl and sulfanyl groups but lacks the phenyl group, limiting its applications.

    2-Phenyl-2-pyridin-4-ylacetic acid: Similar structure but without the sulfanyl group, affecting its chemical properties and reactivity.

Uniqueness: 2-Phenyl-2-pyridin-4-ylsulfanylacetic acid is unique due to the presence of all three functional groups (phenyl, pyridinyl, and sulfanyl), which confer a wide range of chemical reactivity and potential applications. This combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-phenyl-2-pyridin-4-ylsulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-13(16)12(10-4-2-1-3-5-10)17-11-6-8-14-9-7-11/h1-9,12H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUZSAIUUARYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506363-64-9
Record name 2-phenyl-2-(pyridin-4-ylsulfanyl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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